1'-Methyl-1H,1'H-[4,4'-bipyrazol]-5-amine
Description
1'-Methyl-1H,1'H-[4,4'-bipyrazol]-5-amine is a nitrogen-containing heterocyclic compound consisting of two pyrazole rings connected at their 4- and 4'-positions, with a methyl group at the 1'-position and an amine group at the 5-position. This bipyrazole derivative is structurally distinct due to its fused aromatic system and functional group arrangement, which enhances its ability to act as a ligand in coordination chemistry. Pyrazole-based ligands, such as this compound, are pivotal in forming metal complexes with transition metals like Cu(II), Ni(II), and Co(II), which exhibit antimicrobial, catalytic, and electronic properties .
Properties
CAS No. |
930300-12-2 |
|---|---|
Molecular Formula |
C7H9N5 |
Molecular Weight |
163.18 g/mol |
IUPAC Name |
4-(1-methylpyrazol-4-yl)-1H-pyrazol-5-amine |
InChI |
InChI=1S/C7H9N5/c1-12-4-5(2-10-12)6-3-9-11-7(6)8/h2-4H,1H3,(H3,8,9,11) |
InChI Key |
VPJIDHLGGJAEOZ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C=N1)C2=C(NN=C2)N |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1’-Methyl-1H,1’H-[4,4’-bipyrazol]-5-amine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the pyrazole rings. Common starting materials include hydrazine derivatives and 1,3-diketones.
Cyclization: The hydrazine derivatives undergo cyclization with 1,3-diketones to form the pyrazole rings.
Coupling: The two pyrazole rings are then coupled together using a suitable coupling reagent, such as a metal catalyst.
Methylation: The nitrogen atom of one of the pyrazole rings is methylated using a methylating agent like methyl iodide.
Amination: Finally, the amine group is introduced at the 5-position through a nucleophilic substitution reaction.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Chemical Reactions Analysis
1’-Methyl-1H,1’H-[4,4’-bipyrazol]-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced by other functional groups using appropriate reagents.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura cross-coupling, to form more complex structures.
Common reagents and conditions used in these reactions include organic solvents (e.g., ethanol, dichloromethane), catalysts (e.g., palladium, copper), and varying temperatures and pressures depending on the specific reaction.
Scientific Research Applications
1’-Methyl-1H,1’H-[4,4’-bipyrazol]-5-amine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory, antimicrobial, and anticancer properties.
Materials Science: The compound is used in the development of novel materials, such as organic semiconductors and light-emitting diodes (LEDs).
Coordination Chemistry: It serves as a ligand in the formation of coordination complexes with transition metals, which are studied for their catalytic and electronic properties.
Biological Studies: The compound is explored for its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its mechanism of action and potential therapeutic applications.
Mechanism of Action
The mechanism of action of 1’-Methyl-1H,1’H-[4,4’-bipyrazol]-5-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
Structural Differences
- Bipyrazole vs. Monopyrazole: The target compound’s bipyrazole scaffold ([4,4'] linkage) provides a rigid, planar structure ideal for forming stable coordination complexes, unlike monopyrazole derivatives (e.g., 1,4-Dimethyl-1H-pyrazol-5-amine) .
- Substituent Position : The 1'-methyl and 5-amine groups in the target compound contrast with analogs like 4-Ethyl-5'-methyl-1H,1'H-[3,4'-bipyrazol]-5-amine, where substituent positions alter metal-binding sites and steric effects .
Functional Properties
- Antimicrobial Activity: Coordination complexes of the target compound (if synthesized) are hypothesized to exhibit activity against Gram-positive/-negative bacteria, akin to Cu(II) complexes of ligand L in . By comparison, monopyrazole derivatives lack the bipyrazole backbone necessary for multi-dentate ligand behavior.
- Fluorescence and Electronic Properties : Unlike 1'-Methyl-1H,1'H-[2,4'-biimidazol]-5'-amine derivatives (e.g., compound 40 in ), which display fluorescence, the target compound’s electronic properties are tailored for catalysis or antimicrobial applications .
Biological Activity
1'-Methyl-1H,1'H-[4,4'-bipyrazol]-5-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and structure-activity relationships (SARs).
Synthesis and Characterization
The synthesis of 1'-Methyl-1H,1'H-[4,4'-bipyrazol]-5-amine typically involves multi-step reactions that include the formation of pyrazole rings. Characterization techniques such as NMR and mass spectrometry are employed to confirm the structure and purity of the compound.
Anticancer Activity
Recent studies have highlighted the anticancer potential of 1'-Methyl-1H,1'H-[4,4'-bipyrazol]-5-amine. It has been shown to exhibit cytotoxic effects against various cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HT-1080 (fibrosarcoma) | 19.56 | Induction of apoptosis via caspase activation |
| MCF-7 (breast cancer) | Data Not Available | Potentially similar mechanisms as HT-1080 |
| A-549 (lung carcinoma) | Data Not Available | Cell cycle arrest at G2/M phase |
The compound's cytotoxic activity was evaluated using MTT assays, where it demonstrated significant growth inhibition across the tested cell lines. The mechanism involved apoptosis induction through caspase-3/7 activation and cell cycle arrest, particularly at the G2/M phase in HT-1080 and A-549 cells .
The molecular docking studies suggest that 1'-Methyl-1H,1'H-[4,4'-bipyrazol]-5-amine forms a stable complex with caspase proteins, which is crucial for its apoptotic effects. The compound's ability to induce apoptosis was confirmed through Annexin V staining and analysis of cell cycle progression. These findings indicate that this compound may serve as a lead for developing new anticancer agents targeting similar pathways .
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications in the bipyrazole structure can significantly affect biological activity. For instance:
- Substituents on the pyrazole ring : Electron-withdrawing groups enhance cytotoxicity.
- Methyl group at position 1' : Contributes to improved binding affinity with biological targets.
These insights are critical for guiding future synthetic efforts aimed at optimizing the anticancer properties of bipyrazole derivatives.
Case Studies
A significant study involved testing various derivatives of bipyrazoles against human cancer cell lines. The results indicated that specific structural modifications led to enhanced potency:
- Compound Variants : Certain derivatives exhibited IC50 values lower than 10 µM against HT-1080 cells.
- Mechanism Exploration : Detailed investigations revealed that some compounds not only induced apoptosis but also inhibited key signaling pathways involved in cancer progression.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
